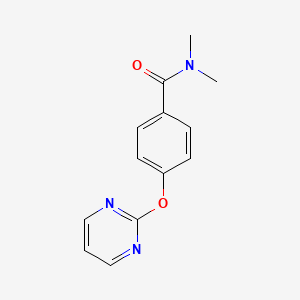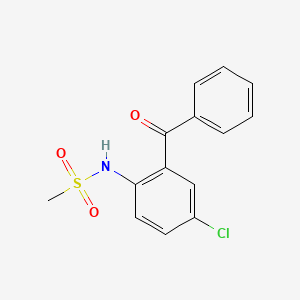![molecular formula C14H17N3OS2 B5526739 N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, typically involves carbodiimide condensation reactions. Such processes are facilitated by catalysis with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, allowing for convenient and fast synthesis methods (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by various intermolecular interactions, such as hydrogen bonds and π interactions, leading to the formation of 3-D arrays. These structures are confirmed through techniques like single-crystal X-ray diffraction and spectroscopic methods (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds undergo a range of chemical reactions, including interactions with nitrogenated nucleophiles, amides, and aromatic amines. These reactions can lead to the formation of various derivatives, showcasing the chemical versatility of thiadiazole compounds (Caram et al., 2003).
Physical Properties Analysis
Physical properties of thiadiazole derivatives, including N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, are explored through their crystallographic studies. These studies reveal information about the compound's crystal structure, orientation of molecular planes, and intermolecular interactions, which are critical for understanding the compound's physical characteristics (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are influenced by their molecular structure and the presence of various functional groups. These properties can be elucidated through spectroscopic analyses, including IR, NMR, and MS, providing insights into the compound's reactivity and potential chemical behavior (Gautam et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed novel synthetic routes and characterized the structural aspects of thiadiazole derivatives, including N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide analogs. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis offers a convenient method for preparing these compounds, confirmed by IR, 1H NMR, and elemental analyses (Yu et al., 2014). Similarly, the synthesis and structural elucidation of various 1,3,4-thiadiazole derivatives highlight the versatility of these compounds in chemical research and their potential for further modification (Raslan, Sayed, & Khalil, 2016).
Pharmacological Applications
The pharmacological evaluation of thiadiazole derivatives reveals their potential as anti-inflammatory, analgesic, and anticancer agents. A study demonstrated the significant in vitro anti-inflammatory activity of specific derivatives, suggesting their mechanism of action and specificity against the COX-2 enzyme (Shkair et al., 2016). Another research effort focused on anticancer screening, identifying derivatives with potent cytotoxic results against breast cancer cell lines, supported by DFT calculations and docking studies to explore their interaction with target proteins (Abu-Melha, 2021).
Material Science Applications
In the realm of materials science, the development of heterocyclic compounds, including those based on thiadiazole, extends to applications such as corrosion inhibitors and components in polymer networks. For example, the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents highlights the role of these compounds in creating new materials with enhanced properties (Tamer & Qassir, 2019).
Propriétés
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-9(2)11-4-6-12(7-5-11)15-13(18)8-19-14-17-16-10(3)20-14/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKDGMGIRWLANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)
![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)


![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)